molecular formula C20H19NO3 B6508863 ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 892290-19-6

ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6508863
CAS No.: 892290-19-6
M. Wt: 321.4 g/mol
InChI Key: GNPOWHLWJNXWIN-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound for research use. It belongs to the 4-quinolone family, a class known for diverse biological activities. The structure features a 3-methylbenzyl group at the N1 position, which may influence its properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications. This is a generic description. Specific mechanism of action, applications, and research value require data from live search results.

Properties

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-20(23)17-13-21(12-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPOWHLWJNXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Quinoline derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has demonstrated potential antimicrobial properties against various bacterial strains. Studies indicate that modifications in the quinoline structure can enhance antibacterial efficacy.
  • Anticancer Properties : Research suggests that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Further studies are needed to elucidate its full therapeutic potential against specific cancers .
  • Anti-inflammatory Effects : Some derivatives in the quinoline class have shown promise in reducing inflammation, potentially making them candidates for treating inflammatory diseases.

Applications in Research and Medicine

The applications of this compound span several areas:

Pharmaceutical Development

  • Drug Design : Its unique structure allows for modifications that could lead to new drug candidates targeting various diseases, particularly infections and cancer.
  • Lead Compound : As a lead compound, it can be used to develop analogs with improved efficacy and reduced toxicity.

Biological Interaction Studies

  • Binding Affinity Studies : Investigations into its binding interactions with biological targets can provide insights into its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how structural changes affect biological activity can guide further synthetic efforts.

Agricultural Applications

  • Pesticide Development : Some quinoline derivatives have been explored for their potential use as agrochemicals due to their antimicrobial properties, which could help in protecting crops from pathogens.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated its activity against Gram-positive and Gram-negative bacteria, reporting significant inhibition zones compared to control compounds .
  • Cytotoxicity Assay : Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular pathways critical for cancer cell survival.

Comparison with Similar Compounds

Substituents at the 1-Position

  • Ethyl/cyclopropyl groups: Simpler analogs like ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 131993-96-9) feature smaller alkyl groups, reducing steric hindrance and lipophilicity compared to the 3-methylbenzyl group in the target compound. Cyclopropyl derivatives (e.g., ethyl 7-chloro-1-cyclopropyl-5,6-difluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) enhance metabolic stability due to their rigid structure but may reduce solubility .

Substituents at the 6/7/8-Positions

  • Halogenated derivatives: Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Molar Mass: 324.17 g/mol) and ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 79660-46-1) utilize halogens (Br, F) to modulate electronic effects and binding affinity. Fluorine atoms, for instance, enhance metabolic stability and membrane permeability .
  • Pyrazolylmethyl groups: Ethyl 6-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(oxiran-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate introduces a pyrazole ring, enabling π-π stacking and hydrogen bonding, which are critical for receptor selectivity .

Physicochemical Properties

  • Molecular weight : Derivatives with extended substituents (e.g., piperazine-ethyl chains) exceed 400 g/mol, which may limit oral bioavailability per Lipinski’s rules .

Biological Activity

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline derivative class, characterized by a unique substitution pattern that may influence its biological properties. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO3C_{20}H_{19}NO_3 with a molecular weight of approximately 321.37 g/mol. The compound features a quinoline backbone with an ethyl group at the 1-position and a 3-methylphenylmethyl group at the 3-position, contributing to its unique reactivity and interaction potential within biological systems .

Property Value
Molecular FormulaC20H19NO3
Molecular Weight321.37 g/mol
LogP3.5714
Polar Surface Area36.316 Ų
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves several steps, including condensation reactions and cyclization processes that yield the quinoline structure. Specific reaction conditions can vary depending on the starting materials used.

Antimicrobial Properties

Quinoline derivatives have been widely studied for their antimicrobial activities. This compound has shown significant potential against various bacterial strains and fungi:

  • Antibacterial Activity : Similar compounds have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with similar structures have exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL against these pathogens .
  • Antifungal Activity : The compound's structural analogs have also been evaluated for antifungal properties, showing promising results against fungi such as Candida albicans and Aspergillus niger. Some derivatives achieved MIC values as low as 0.25 mg/mL, indicating strong antifungal potential .

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. Studies employing molecular docking techniques suggest that this compound may bind effectively to specific targets in microbial cells, enhancing its inhibitory effects .

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives similar to this compound:

  • Study on Antibacterial Effects : A comparative study assessed various quinoline derivatives against E. coli and M. luteus, revealing that certain substitutions significantly enhanced antibacterial activity. The study noted that compounds with electron-withdrawing groups exhibited increased potency .
  • Antifungal Evaluation : Another study focused on the antifungal activity of quinoline derivatives against opportunistic pathogens, demonstrating that specific structural modifications could lead to enhanced efficacy against resistant strains of fungi .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do substituent positions influence yield?

  • Methodology : The compound can be synthesized via Gould-Jacobs cyclization, starting with aniline derivatives and ethyl acetoacetate. Substituents at the 1-position (e.g., benzyl groups) are introduced via alkylation reactions. Yield optimization requires careful control of reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents. For example, similar quinoline derivatives report yields of 65–78% under reflux conditions in ethanol .

Q. How can structural characterization be performed to confirm the compound’s regiochemistry?

  • Methodology : Use a combination of 1^1H/13^13C NMR and X-ray crystallography. NMR can identify proton environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm and quinoline protons at δ 7.1–8.3 ppm). X-ray crystallography resolves regiochemical ambiguities, as demonstrated for analogs like ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : Test solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy. Stability studies should include accelerated degradation under acidic (pH 3), neutral, and basic (pH 9) conditions at 40°C for 48 hours. Related compounds show stability in DMSO but degradation in aqueous buffers .

Advanced Research Questions

Q. How do structural modifications at the 1- and 3-positions impact antibacterial activity?

  • Methodology : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituents like methylbenzyl (as in the target compound) may enhance lipophilicity and membrane penetration, while electron-withdrawing groups (e.g., -CF3_3) at the 7-position improve potency, as seen in fluorinated analogs .

Q. What strategies resolve contradictions in spectroscopic data for dihydroquinoline derivatives?

  • Methodology : Cross-validate NMR assignments with computational tools (e.g., DFT calculations). For example, discrepancies in 1^1H NMR coupling constants for similar compounds were resolved by comparing experimental data with simulated spectra .

Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?

  • Methodology : Analyze X-ray structures to identify key intermolecular interactions (e.g., hydrogen bonds between the 4-oxo group and target enzymes). For analogs like ethyl 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, crystal packing reveals planar quinoline rings critical for binding .

Q. What in vitro assays are suitable for evaluating calcium channel modulation?

  • Methodology : Use patch-clamp electrophysiology on HEK293 cells expressing L-type calcium channels. Preincubate cells with the compound (1–100 µM) and measure current inhibition. Reference studies on 1,4-dihydropyridines show IC50_{50} values in the nanomolar range .

Q. How do reaction conditions affect byproduct formation during Gould-Jacobs cyclization?

  • Methodology : Monitor reactions via HPLC-MS. High temperatures (>110°C) may generate decarboxylated byproducts. Optimize using microwave-assisted synthesis (30 minutes at 90°C) to suppress side reactions, as reported for ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

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